MFCD18323732
Description
Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .
Properties
IUPAC Name |
2-chloro-5-(4-oxo-1H-pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-2-1-7(5-9(10)12(14)17)11-6-8(16)3-4-15-11/h1-6H,(H2,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPHXOGGLQBZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C=CN2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692724 | |
| Record name | 2-Chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-05-6 | |
| Record name | 2-Chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18323732 involves specific reaction conditions and reagents. The preparation typically includes a series of steps such as:
Initial Reactant Preparation: The starting materials are carefully selected based on their reactivity and compatibility with the desired product.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure precision and safety.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain consistency and quality.
Efficient Purification: Advanced purification techniques are employed to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
MFCD18323732 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other functional groups under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically require:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts may be used to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: The product may be an oxidized derivative with additional oxygen-containing functional groups.
Reduction: The product may be a reduced form with fewer oxygen atoms or additional hydrogen atoms.
Substitution: The product may have different functional groups replacing the original ones.
Scientific Research Applications
MFCD18323732 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD18323732 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Molecular Properties
Table 1: Molecular Properties of this compound and Analogous Compounds
Key Observations :
- Halogenated compounds (e.g., bromine in CAS 1761-61-1) exhibit lower solubility (Log S = -2.47) compared to trifluoromethylated analogs (Log S = -1.85 to -1.98) due to increased hydrophobicity .
- Trifluoromethyl groups enhance bioavailability (scores ~0.82–0.85) compared to brominated derivatives (0.55), likely due to improved metabolic stability .
Key Observations :
Solubility and Bioactivity
Table 3: Solubility and Hazard Profiles
| Compound (MDL/CAS) | Solubility (mg/mL) | Hazard Statements | Precautionary Codes |
|---|---|---|---|
| CAS 1761-61-1 | 0.687 | H302 (Acute toxicity) | P280, P305+P351+P338 |
| CAS 1533-03-5 | 1.20 | None reported | None |
Key Observations :
- Solubility trends align with Log S predictions, with CF₃-containing compounds demonstrating better aqueous compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
